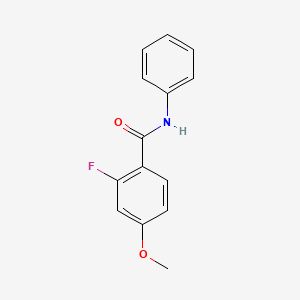
N-(2-propan-2-ylphenyl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-propan-2-ylphenyl)cyclobutanecarboxamide, also known as PAC-1, is a small molecule drug that has shown potential in cancer treatment. It was first synthesized in 2005 and has since been studied extensively for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(2-propan-2-ylphenyl)cyclobutanecarboxamide involves the activation of procaspase-3, an inactive precursor of caspase-3, a key enzyme in the apoptotic pathway. N-(2-propan-2-ylphenyl)cyclobutanecarboxamide binds to procaspase-3, inducing a conformational change that activates the enzyme. Once activated, caspase-3 initiates a cascade of events that leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-propan-2-ylphenyl)cyclobutanecarboxamide has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, prostate, and colon cancer cells. It has also been shown to inhibit tumor growth in animal models. N-(2-propan-2-ylphenyl)cyclobutanecarboxamide has been found to be well-tolerated in animal studies, with no significant toxicity observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-propan-2-ylphenyl)cyclobutanecarboxamide is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. However, its mechanism of action is still not fully understood, and more research is needed to optimize its use in combination with other cancer drugs. Additionally, the synthesis of N-(2-propan-2-ylphenyl)cyclobutanecarboxamide can be challenging and requires specialized equipment and expertise.
Direcciones Futuras
Future research on N-(2-propan-2-ylphenyl)cyclobutanecarboxamide could focus on optimizing its use in combination with other cancer drugs, as well as exploring its potential use in other diseases. The mechanism of action of N-(2-propan-2-ylphenyl)cyclobutanecarboxamide could also be further elucidated to better understand its selectivity for cancer cells. Additionally, new synthesis methods could be developed to make N-(2-propan-2-ylphenyl)cyclobutanecarboxamide more accessible for research and potential clinical use.
Conclusion:
N-(2-propan-2-ylphenyl)cyclobutanecarboxamide is a promising small molecule drug that has shown potential in cancer treatment. Its selectivity for cancer cells and ability to induce apoptosis make it an attractive candidate for cancer therapy. However, more research is needed to optimize its use in combination with other cancer drugs and to further elucidate its mechanism of action. Future research on N-(2-propan-2-ylphenyl)cyclobutanecarboxamide could lead to new treatments for cancer and other diseases.
Métodos De Síntesis
The synthesis of N-(2-propan-2-ylphenyl)cyclobutanecarboxamide involves the reaction of cyclobutanecarboxylic acid with 2-isopropylphenylamine in the presence of thionyl chloride. The resulting product is then purified using column chromatography to obtain the final compound. This method has been optimized to produce N-(2-propan-2-ylphenyl)cyclobutanecarboxamide in high yields and purity.
Aplicaciones Científicas De Investigación
N-(2-propan-2-ylphenyl)cyclobutanecarboxamide has been studied extensively for its potential use in cancer treatment. It has been shown to induce apoptosis (programmed cell death) in cancer cells while sparing normal cells. This selectivity makes it a promising candidate for cancer therapy. N-(2-propan-2-ylphenyl)cyclobutanecarboxamide has also been studied for its potential use in combination with other cancer drugs to enhance their efficacy.
Propiedades
IUPAC Name |
N-(2-propan-2-ylphenyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-10(2)12-8-3-4-9-13(12)15-14(16)11-6-5-7-11/h3-4,8-11H,5-7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJHTEJLWAQJKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-propan-2-ylphenyl)cyclobutanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

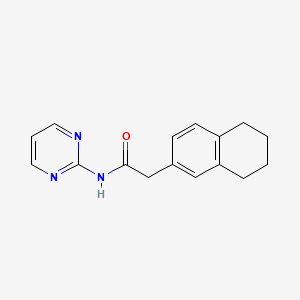
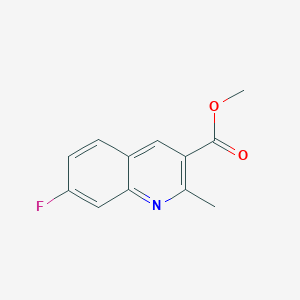

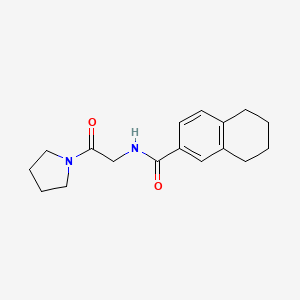
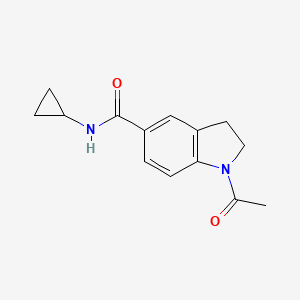
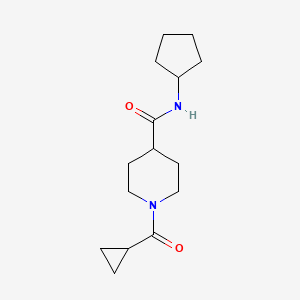
![1-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]pyridin-2-one](/img/structure/B7472551.png)

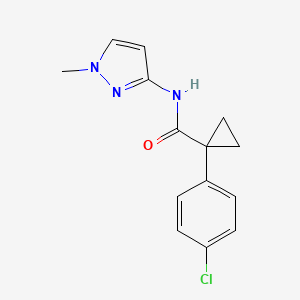
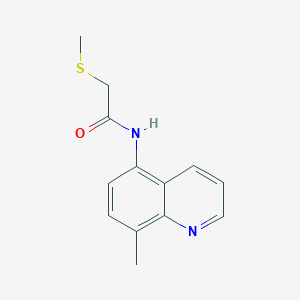

![N-[4-(cyanomethyl)phenyl]-2-methylpropanamide](/img/structure/B7472577.png)
